molecular formula C17H20N2O2 B6248960 (4-tert-butylphenyl)methyl N-(pyridin-3-yl)carbamate CAS No. 352344-85-5

(4-tert-butylphenyl)methyl N-(pyridin-3-yl)carbamate

Cat. No.: B6248960
CAS No.: 352344-85-5
M. Wt: 284.4
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Description

(4-tert-butylphenyl)methyl N-(pyridin-3-yl)carbamate is an organic compound with the molecular formula C17H20N2O2 It is characterized by a tert-butyl group attached to a phenyl ring, which is further connected to a methyl group and a pyridin-3-yl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-butylphenyl)methyl N-(pyridin-3-yl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-tert-butylbenzyl chloride and pyridin-3-ylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.

    Procedure: The 4-tert-butylbenzyl chloride is reacted with pyridin-3-ylamine in an appropriate solvent like dichloromethane at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction.

    Purification: The product is then purified using column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and minimize impurities. Continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-tert-butylphenyl)methyl N-(pyridin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, where nucleophiles like amines or thiols can replace the pyridin-3-yl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted carbamates with different nucleophilic groups.

Scientific Research Applications

Chemistry

In chemistry, (4-tert-butylphenyl)methyl N-(pyridin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its carbamate moiety, which is known to interact with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4-tert-butylphenyl)methyl N-(pyridin-3-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (4-tert-butylphenyl)methyl N-(pyridin-2-yl)carbamate
  • (4-tert-butylphenyl)methyl N-(pyridin-4-yl)carbamate
  • (4-tert-butylphenyl)methyl N-(quinolin-3-yl)carbamate

Uniqueness

Compared to similar compounds, (4-tert-butylphenyl)methyl N-(pyridin-3-yl)carbamate is unique due to the position of the pyridinyl group, which can significantly affect its chemical reactivity and biological activity. The 3-position of the pyridine ring allows for distinct interactions with molecular targets, making it a valuable compound for specific applications in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

352344-85-5

Molecular Formula

C17H20N2O2

Molecular Weight

284.4

Purity

95

Origin of Product

United States

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